5-Iodofuran-2-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

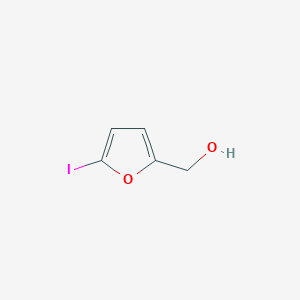

5-Iodofuran-2-methanol is an organic compound with the molecular formula C5H5IO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains an iodine atom at the 5-position and a hydroxymethyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodofuran-2-methanol typically involves the iodination of furan derivatives. One common method is the iodination of 2-furanmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-iodination and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of reagents and solvents, as well as reaction conditions, would be optimized for cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group at the 2-position undergoes oxidation to form carboxylic acid derivatives.

Key Findings :

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media .

-

Product : 5-Iodofuran-2-carboxylic acid (C₅H₃IO₃).

-

Mechanism : Sequential oxidation via aldehyde intermediate, confirmed by NMR monitoring .

Reduction Reactions

The iodine atom can be selectively reduced while retaining the furan ring structure.

Key Findings :

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at 0–25°C .

-

Product : 2-Furanmethanol (C₅H₆O₂).

-

Side Reactions : Over-reduction of the furan ring is negligible below 40°C .

Substitution Reactions

The iodine atom participates in nucleophilic aromatic substitution (NAS) due to furan’s electron-deficient nature.

Data Table: Substitution Reactions

Cyclization Reactions

5-Iodofuran-2-methanol serves as a precursor in iodine-mediated cyclizations to form polycyclic structures.

Notable Example :

-

Product : 2-Iodomethyl-2,3-dihydrobenzofuran derivatives.

-

Mechanism : Electrophilic iodine activates the furan ring, enabling intramolecular C–O bond formation .

Spectroscopic Characterization

Critical data for reaction monitoring:

This compound’s versatility in substitution, oxidation, and cyclization underscores its utility in synthesizing bioactive molecules and functional materials.

Aplicaciones Científicas De Investigación

Based on the search results, there is no direct information available about the applications of the compound "5-Iodofuran-2-methanol". However, there is information available regarding a similar compound, N-allyl-5-iodofuran-2-carboxamide, and methanol synthesis using different methods .

Here's what the search results provide:

N-allyl-5-iodofuran-2-carboxamide Applications

N-allyl-5-iodofuran-2-carboxamide has applications in scientific research, including:

- Medicinal Chemistry It can be a building block in synthesizing bioactive molecules, potentially leading to new therapeutic agents.

- Materials Science Its structure makes it a candidate for developing novel materials with specific properties like conductivity or fluorescence.

- Biological Studies It can be used to study the interactions of furan derivatives with biological targets, offering insights into their mechanism of action.

- Industrial Chemistry It can serve as an intermediate in synthesizing more complex molecules used in various industrial applications.

Biological Activities of N-allyl-5-iodofuran-2-carboxamide

- Anticancer Activity It has demonstrated anticancer properties against various cancer cell lines, showing significant cytotoxic effects.

- A549 (Lung): IC50 = 12.5 µM, 45% Cell Viability at 10 µM

- MCF7 (Breast): IC50 = 15.0 µM, 40% Cell Viability at 10 µM

- HeLa (Cervical): IC50 = 10.0 µM, 50% Cell Viability at 10 µM

- Antimicrobial Activity It has shown significant antimicrobial activity against bacterial strains, including multidrug-resistant Staphylococcus aureus.

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 8 µg/mL

- Escherichia coli: Minimum Inhibitory Concentration (MIC) = 16 µg/mL

- Pseudomonas aeruginosa: Minimum Inhibitory Concentration (MIC) = 32 µg/mL

The compound's biological activities are believed to be mediated through mechanisms such as cell cycle arrest, inhibition of DNA synthesis, and disruption of the bacterial cell membrane.

Methanol Synthesis Research

Research focuses on optimizing sustainable methanol production through renewable energy integration . One study identifies the hydrogen production unit (HPU) as the primary environmental impact contributor . Another study presents findings for a plant producing 100 kilotons per year of methanol by CO2 hydrogenation using a Cu/Zn/Al/Zr fibrous catalyst . The complete process was rigorously simulated in Aspen Plus using the RK-Soave property model .

Mecanismo De Acción

The mechanism of action of 5-Iodofuran-2-methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by interfering with the synthesis of essential biomolecules in microbial cells. The iodine atom in the compound can form reactive intermediates that disrupt cellular processes, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of membrane integrity .

Comparación Con Compuestos Similares

Similar Compounds

5-Iodofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

2-Furanmethanol: Lacks the iodine atom, making it less reactive in certain chemical reactions.

5-Bromofuran-2-methanol: Contains a bromine atom instead of iodine, which affects its reactivity and applications.

Uniqueness

5-Iodofuran-2-methanol is unique due to the presence of both the iodine atom and the hydroxymethyl group. This combination allows for a wide range of chemical modifications and applications. The iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential antimicrobial properties make it a compound of interest in medicinal chemistry .

Actividad Biológica

5-Iodofuran-2-methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.

Chemical Structure and Properties

This compound features a furan ring with an iodine atom and a hydroxymethyl group, which contributes to its reactivity and biological interactions. The presence of the iodine atom is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activities compared to their non-halogenated counterparts.

Antimicrobial Properties

Furan derivatives, including this compound, have been shown to possess antimicrobial properties. Research indicates that compounds containing furan rings can inhibit the growth of various bacterial strains. For example, studies have demonstrated that furan derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. The mechanism of action is believed to involve the disruption of cellular membranes and interference with metabolic processes .

The mechanism by which this compound exerts its biological effects may involve:

- Hydrogen bonding : The hydroxymethyl group can form hydrogen bonds with biological targets.

- Hydrophobic interactions : The furan ring may engage in hydrophobic interactions with lipid membranes or proteins.

- Covalent bonding : The iodine atom may participate in covalent interactions with nucleophilic sites on biomolecules, influencing enzyme activity or receptor binding .

Case Studies

Several case studies highlight the implications of methanol-related compounds in clinical settings. For instance, methanol poisoning has been linked to severe metabolic disturbances and neurotoxicity, emphasizing the importance of understanding the biological activity of related compounds like this compound .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of furan derivatives, revealing that modifications to the furan ring or substituents can significantly alter their biological activity. For instance, variations in the position and type of substituents on the furan ring have been shown to enhance cytotoxicity against specific cancer cell lines .

Propiedades

IUPAC Name |

(5-iodofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDXKASOBSGQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.